

# Comparing Vafidemstat and tranylcypromine as MAO inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of **Vafidemstat** and Tranylcypromine as Monoamine Oxidase Inhibitors

This guide provides a comprehensive comparison of **Vafidemstat** and tranylcypromine, focusing on their roles as monoamine oxidase (MAO) inhibitors. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, potency, selectivity, and clinical profiles, supported by experimental data and methodologies.

## Introduction

Tranylcypromine, marketed under brand names like Parnate, is a well-established monoamine oxidase inhibitor (MAOI) used clinically for the treatment of mood and anxiety disorders, particularly depression.[1][2][3] Structurally related to amphetamine, it acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B enzymes.[1][4]

Vafidemstat (ORY-2001) is an investigational oral small molecule that functions as a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and MAO-B.[5][6] It is being developed for the treatment of various central nervous system (CNS) disorders and has shown promise in preclinical and clinical trials for neuropsychiatric conditions, including Alzheimer's disease, Borderline Personality Disorder (BPD), and Multiple Sclerosis.[7][8][9] While it has MAO-B inhibitory activity in vitro, this effect has not been observed at therapeutic doses in human trials.[7][10][11]



### **Mechanism of Action**

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, norepinephrine, and dopamine.[4][12] Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain.

Tranylcypromine: Tranylcypromine is a non-selective inhibitor, meaning it irreversibly inhibits both MAO-A and MAO-B.[1][4] This broad inhibition leads to a significant increase in the synaptic availability of serotonin, norepinephrine, and dopamine.[1] The inhibition is irreversible because tranylcypromine forms a covalent bond with the enzyme, requiring the synthesis of new enzyme molecules to restore activity.[4] At higher doses, it may also act as a norepinephrine reuptake inhibitor.[1][3]

Vafidemstat: Vafidemstat's primary mechanism of action is the inhibition of the epigenetic enzyme LSD1.[7][9] LSD1 is involved in the demethylation of histones, which in turn regulates gene transcription.[7] In addition to its potent LSD1 inhibition, Vafidemstat also demonstrates inhibitory activity against MAO-B in vitro.[5][11] However, clinical studies have shown that at the doses administered to humans, there is significant target engagement with LSD1, but no detectable MAO-B inhibition in platelets.[7][10] The cognitive and behavioral effects observed in preclinical models are primarily attributed to its LSD1 inhibitory action.[11]





Click to download full resolution via product page

Caption: Mechanism of MAO and LSD1 inhibition by Tranylcypromine and Vafidemstat.

## **Potency and Selectivity**

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.



| Compound        | Target      | IC50                    | Selectivity Profile |
|-----------------|-------------|-------------------------|---------------------|
| Vafidemstat     | LSD1        | 105 nM[5]               | Primary target      |
| МАО-В           | 58 nM[5]    | Dual inhibitor in vitro |                     |
| Tranylcypromine | MAO-A       | 2.3 μM[13]              | Non-selective       |
| МАО-В           | 0.95 μM[13] | Non-selective           |                     |
| LSD1            | 20.7 μM[13] | Weak inhibitor          | _                   |

Note: IC50 values can vary depending on the experimental conditions.

Tranylcypromine exhibits a slight preference for MAO-B but is considered a non-selective inhibitor.[1] In contrast, **Vafidemstat** is a potent dual inhibitor of LSD1 and MAO-B in vitro.[5] However, its clinical effects are primarily driven by LSD1 inhibition.[11]

**Pharmacokinetics** 

| Parameter                 | Vafidemstat     | Tranylcypromine                                           |
|---------------------------|-----------------|-----------------------------------------------------------|
| Half-life                 | ~20-30 hours[7] | ~2.5 hours[1]                                             |
| Time to max concentration | -               | 1-2 hours[1]                                              |
| Metabolism                | -               | Liver[1]                                                  |
| BBB Penetration           | Yes[7]          | Yes[4]                                                    |
| Duration of Effect        | -               | Several days to weeks (due to irreversible inhibition)[1] |

# **Clinical Efficacy and Therapeutic Indications**

#### Tranylcypromine:

- Approved Indications: Treatment of major depressive disorder.
- Efficacy: Meta-analyses have shown its superiority over placebo and comparable efficacy to other antidepressants like tricyclic antidepressants (TCAs).[3][14][15] It is often considered



for treatment-resistant depression.[3][14]

#### Vafidemstat:

- Investigational Indications: Alzheimer's disease, Borderline Personality Disorder (BPD),
   Multiple Sclerosis, Schizophrenia, and other neuropsychiatric disorders.[7][9][16]
- Efficacy: In Phase II trials, **Vafidemstat** has shown potential in reducing aggression and agitation in patients with Alzheimer's disease and BPD.[7][17][18] It has also demonstrated anti-inflammatory effects.[9][19]

Safety and Tolerability

| Adverse Effect Profile | Vafidemstat                                                                                                                | Tranylcypromine                                                                                                                                                                                                                                          |
|------------------------|----------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Common Adverse Events  | Headache, dry mouth, dizziness, somnolence.[7] Generally well-tolerated with adverse event rates similar to placebo.[7][8] | Dry mouth, headache, insomnia, postural hypotension.[20]                                                                                                                                                                                                 |
| Serious Adverse Events | No serious adverse events reported in several trials.[16]                                                                  | Hypertensive Crisis: A sudden, severe increase in blood pressure, which can occur when taken with foods high in tyramine.[2][21][22] Serotonin Syndrome: A potentially lifethreatening condition when combined with other serotonergic drugs.[2][20][21] |
| Other Concerns         | -                                                                                                                          | Risk of suicidal thoughts and behaviors, hepatotoxicity (rare), seizures.[20]                                                                                                                                                                            |

# Experimental Protocols In Vitro MAO Inhibition Assay



Objective: To determine the inhibitory potency (IC50) of a test compound against MAO-A and MAO-B.

#### Materials:

- Recombinant human MAO-A and MAO-B enzymes
- A suitable substrate (e.g., kynuramine or a fluorogenic substrate)
- Horseradish peroxidase (HRP)
- Amplex Red reagent
- Test compound (Vafidemstat or tranylcypromine)
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- 96-well microplate
- Plate reader capable of fluorescence detection

#### Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
- Add the different concentrations of the test compound to the wells. Include control wells with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the substrate, HRP, and Amplex Red mixture to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Measure the fluorescence intensity using a plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm). The fluorescence is proportional to the amount of hydrogen peroxide







produced by the MAO reaction.

- Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for an in vitro MAO inhibition assay.



### Conclusion

**Vafidemstat** and tranylcypromine represent two distinct classes of compounds with different primary mechanisms of action and therapeutic profiles.

- Tranylcypromine is a potent, non-selective, irreversible MAO inhibitor with established
  efficacy in treating depression. Its use is limited by a significant risk of serious adverse
  events, including hypertensive crisis and serotonin syndrome, which necessitates dietary
  restrictions and careful medication management.
- Vafidemstat is an investigational drug whose primary target is the epigenetic enzyme LSD1.
   While it exhibits MAO-B inhibitory activity in vitro, this is not its primary mechanism of action at clinically relevant doses. It has a favorable safety profile in clinical trials and is being explored for a range of neuropsychiatric disorders where neuroinflammation and epigenetic dysregulation are implicated.

For researchers and clinicians, the choice between these or similar agents would depend entirely on the therapeutic indication, the desired mechanism of action, and the patient's overall health profile and ability to adhere to necessary safety precautions. Tranylcypromine remains a valuable tool for specific psychiatric conditions, while **Vafidemstat** represents a novel therapeutic approach targeting different underlying pathologies in CNS disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Tranylcypromine Wikipedia [en.wikipedia.org]
- 2. Tranylcypromine (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]

## Validation & Comparative





- 6. go.drugbank.com [go.drugbank.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. tandfonline.com [tandfonline.com]
- 9. oryzon.com [oryzon.com]
- 10. First-in-Human Randomized Trial to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of the KDM1A Inhibitor Vafidemstat PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vafidemstat: a lysine-specific demethylase 1A inhibitor that shows promise for treating neuropsychiatric disorders PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and Adverse Effects of Tranylcypromine and Tricyclic Antidepressants in the Treatment of Depression: A Systematic Review and Comprehensive Meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oryzon.com [oryzon.com]
- 17. asebio.com [asebio.com]
- 18. REIMAGINE: A central nervous system basket trial showing safety and efficacy of vafidemstat on aggression in different psychiatric disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oryzon.com [oryzon.com]
- 20. Tranylcypromine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Tranylcypromine Side Effects: Common, Severe, Long Term [drugs.com]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- To cite this document: BenchChem. [Comparing Vafidemstat and tranylcypromine as MAO inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611622#comparing-vafidemstat-and-tranylcypromine-as-mao-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com